molecular formula C10H10OS B8564918 (7-Methylbenzo(b)thien-3-yl)methanol

(7-Methylbenzo(b)thien-3-yl)methanol

Cat. No.: B8564918
M. Wt: 178.25 g/mol
InChI Key: YZQAKNZPTADCOC-UHFFFAOYSA-N
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Description

(7-Methylbenzo[b]thien-3-yl)methanol is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a methyl group at the 7-position and a hydroxymethyl (-CH2OH) group at the 3-position. Benzothiophene derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as selective estrogen receptor modulators (SERMs) and antimicrobial agents .

Properties

Molecular Formula

C10H10OS

Molecular Weight

178.25 g/mol

IUPAC Name

(7-methyl-1-benzothiophen-3-yl)methanol

InChI

InChI=1S/C10H10OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,11H,5H2,1H3

InChI Key

YZQAKNZPTADCOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)CO

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

One of the primary applications of (7-Methylbenzo(b)thien-3-yl)methanol is in organic synthesis. It serves as a versatile building block for creating more complex molecules. For example, it can be used in the synthesis of photochromic compounds, which change color upon exposure to light. This property is particularly valuable in developing smart materials and sensors .

Table 1: Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)
Friedel-Crafts AcylationAlCl₃, aromatic aldehyde75
Cyclization with O,S-acetalsHCl (0.17 mol/dm³), MeOH, 72 h, rt53
Photochromic System FormationUV irradiationVariable

Photochemical Applications

The compound has been studied for its photochemical properties, particularly in the development of photochromic systems. These systems can switch between different states when exposed to specific wavelengths of light, making them useful in applications such as optical data storage and smart coatings .

Case Study: Photochromic Polymers

Research has demonstrated that incorporating this compound into polysiloxane matrices enhances their photochromic behavior. The study showed that these materials exhibited significant changes in optical properties upon UV exposure, indicating potential uses in advanced optical devices .

Recent studies have explored the biological activity of this compound derivatives. These compounds have shown promise as potential therapeutic agents due to their ability to interact with biological targets effectively.

Table 2: Biological Studies on Derivatives

CompoundTargetActivityReference
This compound derivative AEnzyme XInhibitory (IC50 = 10 µM)
This compound derivative BReceptor YAgonistic

Material Science

In material science, this compound has been utilized to create novel materials with enhanced electronic properties. Its incorporation into polymer matrices leads to improved conductivity and stability under various environmental conditions.

Case Study: Conductive Polymers

A study investigated the incorporation of this compound into conductive polymer films. The results indicated a substantial increase in electrical conductivity due to the formation of π-stacking interactions within the polymer matrix .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylic acid derivatives.

Reaction Conditions Product Yield Key Observations
Oxidation to carboxylic acidKMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O)(7-Methylbenzo[b]thien-3-yl)carboxylic acidNot quantifiedSelective oxidation without ring modification; confirmed via IR (C=O stretch at ~1700 cm⁻¹).

Mechanistic Insight : The reaction proceeds via deprotonation of the hydroxyl group, followed by oxidation to a ketone intermediate and further oxidation to the carboxylic acid. Competitive ring oxidation is suppressed under controlled acidic conditions .

Esterification

The hydroxyl group reacts with acylating agents to form esters.

Reaction Conditions Product Yield Notes
AcetylationAcetyl chloride (MeCOCl), pyridine, RT, 12h(7-Methylbenzo[b]thien-3-yl)methyl acetate85%Reaction monitored via TLC; product purified via column chromatography.
BenzoylationBenzoyl chloride (PhCOCl), DMAP, DCM, 0°C→RT(7-Methylbenzo[b]thien-3-yl)methyl benzoate78%Steric hindrance from the methyl group reduces reaction rate .

Alkylation and Ether Formation

The hydroxyl group participates in nucleophilic substitution reactions with alkyl halides.

Reaction Conditions Product Yield Key Data
MethylationCH₃I, NaH, THF, 0°C→RT(7-Methylbenzo[b]thien-3-yl)methyl methyl ether90%Confirmed via ¹H NMR (δ 3.35 ppm, singlet for OCH₃) .
BenzylationBnBr, K₂CO₃, DMF, 60°C(7-Methylbenzo[b]thien-3-yl)methyl benzyl ether82%Product isolated as a crystalline solid.

Cyclization Reactions

Under acidic or Lewis acid conditions, the compound undergoes Friedel–Crafts-type cyclization to form fused aromatic systems.

Reaction Conditions Product Yield Observations
Acid-driven cyclizationFeCl₃/KI in MeOH, 65°C, 3hTricyclic fused aromatic derivative36%Competing lactone formation observed if free hydroxyl groups are present .
Thio-Friedel–Crafts cyclizationH₂O (Brønsted acid), 72h, RTFused benzothiophene-acene53%Reaction specificity depends on acid strength and solvent .

Hydrogenation and Ring Modification

The benzothiophene core can undergo hydrogenation under catalytic conditions.

Reaction Conditions Product Yield Notes
Ring hydrogenationH₂ (1 atm), Pd/C, MeOH, RTDihydrobenzo[b]thiophene methanol derivative95%Complete saturation confirmed via loss of aromatic protons in ¹H NMR .

Comparison with Similar Compounds

Structural Analogs in the Benzo[b]thiophene Family

The following table highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Activities Reference
(7-Methylbenzo[b]thien-3-yl)methanol Not provided C9H8OS ~156.22 (estimated) -CH2OH Hypothesized antimicrobial activity
(7-Chlorobenzo[b]thien-3-yl)methanol 142181-53-1 C9H7ClOS 214.67 -CH2OH Intermediate in drug synthesis
3-(7-Methylbenzo[b]thien-3-yl)acrylic acid Not provided C11H8O2S 204.24 -CH2CH2COOH Potential enzyme inhibitor
6-Chloro-4-methylbenzo[b]thiophen-3-one 2379-74-0 C10H7ClO2S 226.68 Ketone (-CO-) Cosmetic colorant (CI 73360)
Raloxifene Hydrochloride Hydrate 84449-90-1 C28H27NO4S·HCl·H2O 510.50 Ketone, phenol, piperidine SERM (osteoporosis treatment)
Key Observations:

The hydroxymethyl group in the target compound offers a site for hydrogen bonding, critical for protein interactions, as seen in docking studies of related benzo[b]thien derivatives .

Functional Group Diversity :

  • Replacement of -CH2OH with -COOH (e.g., acrylic acid analog) introduces acidity, which may influence solubility and binding affinity .
  • Ketone-containing derivatives (e.g., CI 73360) are used industrially as colorants, demonstrating the versatility of the benzothiophene scaffold .

Antimicrobial assays of triazole-fused benzothiophenes suggest that substitution patterns (e.g., methyl vs. chloro) modulate efficacy against Staphylococcus aureus and Candida albicans .

Q & A

Q. What are the optimal synthetic routes for (7-Methylbenzo(b)thien-3-yl)methanol, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of thiol intermediates. For example, 7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole-3-thiol reacts with ethyl bromoacetate in acetone/DMF under reflux with K₂CO₃ as a base, yielding a thioacetate ester intermediate (72% yield). Subsequent hydrazinolysis with hydrazine hydrate in ethanol produces the acetohydrazide derivative, which can be further functionalized . Key variables include solvent polarity (DMF enhances reactivity), temperature (80°C for alkylation), and stoichiometry (1:1 thiol to alkylating agent).

Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in this compound derivatives?

  • ¹H NMR : Methyl groups on the benzothiophene ring resonate at δ ~2.67 ppm (singlet), while ester methyl protons appear as a triplet at δ 1.33 ppm (J = 6.96 Hz) .
  • FTIR : A strong C=O stretch at 1741 cm⁻¹ confirms ester formation, while a shift to 1662 cm⁻¹ indicates conversion to an acid hydrazide .
  • HRMS : Used to validate molecular formulas (e.g., [M+H]⁺ at m/z 308.0527 for intermediates) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization from ethanol/water mixtures is standard for intermediates. For polar derivatives, column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) improves purity. Cold filtration removes unreacted thiols due to their low solubility .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound derivatives?

Molecular docking (e.g., Schrödinger Glide XP) evaluates binding affinity to targets like enzymes or receptors. For example:

  • Prepare the ligand: Generate low-energy 3D conformers using LigPrep, accounting for ionization states at pH 7.0 .
  • Define the active site: Use crystallographic data (e.g., PDB IDs) to create a grid around the binding pocket.
  • Analyze poses: Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Ser/Thr kinases) and favorable ΔG values .

Q. What experimental approaches address contradictions in reported biological activity data for benzothiophene derivatives?

  • Dose-response assays : Replicate studies with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle).
  • Mechanistic validation : Use knockout cell lines or enzyme inhibitors to confirm target specificity. For example, if NF-κB inhibition is claimed, compare results with known inhibitors (e.g., SC-514) .
  • Meta-analysis : Cross-reference spectral data (e.g., NMR shifts) and biological IC₅₀ values across studies to identify outliers .

Q. How do substituent modifications on the benzothiophene core affect physicochemical properties?

  • LogP : Introduce electron-withdrawing groups (e.g., -F) to reduce lipophilicity. For example, 5-fluorobenzo[b]thiophene derivatives show lower LogP than methyl-substituted analogs .
  • Solubility : Methyl groups enhance hydrophobicity, requiring co-solvents like DMSO for in vitro assays. Ethylene glycol derivatives improve aqueous solubility for in vivo studies .

Methodological Challenges

Q. What strategies mitigate decomposition of this compound during storage?

  • Storage : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical degradation .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

  • Interlab studies : Share reaction parameters (e.g., reflux time, solvent ratios) with collaborators to compare yields and purity.
  • Automated platforms : Use high-throughput reactors to test variable combinations (e.g., temperature, catalyst loading) and identify critical factors .

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